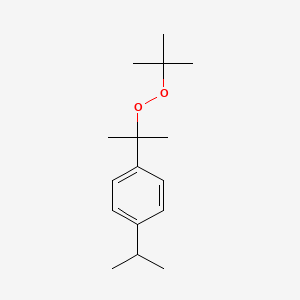
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide is an organic peroxide compound with the molecular formula C₁₆H₂₆O₂ and a molecular weight of 250.3764 g/mol . It is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide typically involves the reaction of tert-butyl hydroperoxide with isopropylbenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols to ketones or aldehydes.
Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The peroxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted organic compounds depending on the reagents used.
Scientific Research Applications
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in oxidative stress studies and as a model compound for studying peroxide metabolism.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reactants .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: Similar in structure but lacks the isopropylbenzene moiety.
Cumene hydroperoxide: Contains the isopropylbenzene moiety but differs in the position of the peroxide group.
Di-tert-butyl peroxide: Contains two tert-butyl groups but lacks the aromatic ring.
Uniqueness
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide is unique due to its combination of the tert-butyl and isopropylbenzene moieties, which confer specific reactivity and stability properties. This makes it particularly useful in applications requiring controlled radical generation and specific oxidation reactions .
Properties
CAS No. |
52031-72-8 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
1-(2-tert-butylperoxypropan-2-yl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26O2/c1-12(2)13-8-10-14(11-9-13)16(6,7)18-17-15(3,4)5/h8-12H,1-7H3 |
InChI Key |
QGABUHGYHVKOCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















